molecular formula C17H17ClN2O3 B1353550 2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B1353550
M. Wt: 332.8 g/mol
InChI Key: KDALDZRKOBJXIE-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ani 9 involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chloro-2-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2-methoxybenzaldehyde to yield Ani 9 .

Industrial Production Methods: While specific industrial production methods for Ani 9 are not widely documented, the synthesis typically follows the laboratory preparation methods with optimization for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ani 9 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetohydrazide and methoxybenzylidene moieties. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include hydrazine hydrate and methoxybenzaldehyde, typically under reflux conditions.

    Oxidation and Reduction Reactions: While not extensively documented for Ani 9, potential oxidation reactions could involve reagents like potassium permanganate, and reduction reactions could involve reagents like sodium borohydride.

Major Products: The major product formed from the synthesis of Ani 9 is the compound itself, 2-(4-chloro-2-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide. Further reactions could lead to derivatives or analogs with modified functional groups.

Scientific Research Applications

Ani 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ani 9 exerts its effects by selectively inhibiting the activity of the calcium-activated chloride channel ANO1. This inhibition occurs through binding to the channel and blocking chloride ion transport, which affects various physiological processes such as fluid secretion, smooth muscle contraction, and nociception. The high selectivity of Ani 9 for ANO1 over ANO2 is due to its specific molecular structure, which allows it to interact with unique binding sites on ANO1 .

Similar Compounds:

    CaCCinh-A01: Another inhibitor of calcium-activated chloride channels, but with lower selectivity for ANO1 compared to Ani 9.

    Niflumic Acid: A non-selective inhibitor of chloride channels, affecting both ANO1 and other chloride channels.

    T16Ainh-A01: A selective ANO1 inhibitor, but with different potency and selectivity profiles compared to Ani 9.

Uniqueness of Ani 9: Ani 9 stands out due to its high potency and selectivity for ANO1, with an IC50 value of 77 nanomolar. Unlike other inhibitors, Ani 9 does not affect ANO2 activity or intracellular calcium signaling, making it a highly specific tool for studying ANO1 and its physiological roles .

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10-

InChI Key

KDALDZRKOBJXIE-GRSHGNNSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.